molecular formula C7H6ClN3O2 B1398217 4-Chloro-2-cyclopropyl-5-nitropyrimidine CAS No. 1217530-93-2

4-Chloro-2-cyclopropyl-5-nitropyrimidine

Cat. No.: B1398217
CAS No.: 1217530-93-2
M. Wt: 199.59 g/mol
InChI Key: RFRZIHJJDFTCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-5-nitropyrimidine is a chemical compound with the molecular formula C7H6ClN3O2 and a molecular weight of 199.59 g/mol . It is characterized by the presence of a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a nitro group at the 5-position on a pyrimidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-2-cyclopropyl-5-nitropyrimidine typically involves the following steps :

    Starting Material: The synthesis begins with 2,4-dichloro-5-nitropyrimidine.

    Cyclopropylation: The 2,4-dichloro-5-nitropyrimidine undergoes a reaction with cyclopropylamine to introduce the cyclopropyl group at the 2-position.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction to replace the chlorine atom at the 4-position with a chloro group, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-cyclopropyl-5-nitropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloro group at the 4-position can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly involving the cyclopropyl group.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-nitropyrimidine has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-nitropyrimidine involves its interaction with specific molecular targets . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropyl groups contribute to the compound’s stability and reactivity, influencing its overall mechanism of action.

Comparison with Similar Compounds

4-Chloro-2-cyclopropyl-5-nitropyrimidine can be compared with other similar compounds, such as :

    2,4-Dichloro-5-nitropyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.

    2-Chloro-4-methyl-5-nitropyridine: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and biological activity.

    2-Chloro-5-nitropyrimidine: Similar structure but without the cyclopropyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2/c8-6-5(11(12)13)3-9-7(10-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZIHJJDFTCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of the 2-cyclopropyl-5-nitro-3H-pyrimidin-4-one (900 mg, 4.9 mmol) in dichloromethane (15 ml) was added triethylamine (505 mg, 5 mmol). To the clear solution obtained, phosphorous oxychloride (1.5 g, 10 mmol) was slowly added and the reaction mixture kept at room temperature for 2 hours. TLC showed a single spot. The reaction mixture was diluted with dichloromethane, washed with water and dried over MgSO4, filtered and evaporated to dryness to give brown oil. This material was used as such for the next step.
Name
2-cyclopropyl-5-nitro-3H-pyrimidin-4-one
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-5-nitropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-5-nitropyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-cyclopropyl-5-nitropyrimidine
Reactant of Route 4
4-Chloro-2-cyclopropyl-5-nitropyrimidine
Reactant of Route 5
4-Chloro-2-cyclopropyl-5-nitropyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-cyclopropyl-5-nitropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.